molecular formula C17H22N6O3S B2921087 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 2034582-87-9

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No. B2921087
CAS RN: 2034582-87-9
M. Wt: 390.46
InChI Key: NJTICNIHBNXXKT-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Anticoronavirus Activity

The pyrazole and pyrimidine moieties present in the compound are known to contribute to antiviral properties. Research has indicated that similar structures exhibit promising in vitro anticoronavirus activity . This suggests that our compound could be explored for its efficacy against coronavirus strains, potentially contributing to the development of new antiviral drugs.

Antitumoral Activity

Compounds with similar structural features have been shown to inhibit tubulin polymerization, which is a promising mechanism for antitumoral activity . This means that the compound could be studied for its potential to prevent the growth and spread of cancer cells by disrupting the microtubule formation necessary for cell division.

Antileishmanial Activity

Pyrazole-bearing compounds have demonstrated potent antileishmanial activities. The compound could be evaluated for its effectiveness against Leishmania strains, which are responsible for the disease leishmaniasis . Its efficacy could be compared with standard drugs to assess its potential as a new treatment option.

Antimalarial Evaluation

The compound’s structure is similar to those that have shown in vivo antimalarial activities. It could be tested against Plasmodium berghei infected mice to determine its ability to suppress malaria infection, which remains a significant global health challenge .

Molecular Docking Studies

Molecular docking studies can be conducted to predict the interaction of the compound with various biological targets. This computational approach helps in understanding the compound’s binding affinities and could guide the design of more potent derivatives for specific therapeutic applications .

Pharmacophore Development

Given the diverse pharmacological effects associated with pyrazole derivatives, the compound could serve as a pharmacophore. This means it could be used as a template to develop new compounds with enhanced safety and efficacy for various diseases, including but not limited to antileishmanial and antimalarial agents .

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1,1-dioxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c1-11-5-12(2)23(21-11)16-6-15(18-10-19-16)22-7-13(8-22)17(24)20-14-3-4-27(25,26)9-14/h5-6,10,13-14H,3-4,7-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTICNIHBNXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide

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